Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate
Description
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Properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSDVHFKZBWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Development
Enantioselective and Diastereoselective Synthesis Approaches
Achieving stereochemical control is crucial in the synthesis of complex molecules like Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate. This is accomplished through various enantioselective and diastereoselective strategies.
Chiral Catalyst-Mediated Transformations
The use of chiral catalysts is a powerful method for establishing stereocenters with high enantioselectivity. mdpi.com For the synthesis of the α-amino acid core of the target molecule, chiral catalysts can be employed in reactions such as asymmetric alkylations or cycloadditions. iupac.orgnih.gov For instance, a chiral nickel(II) complex derived from a Schiff base and a chiral ligand can be used to asymmetrically synthesize α-amino acids. mdpi.com The catalyst creates a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer.
While specific examples for the direct synthesis of this compound using this method are not extensively documented, the general applicability of such catalysts to the synthesis of α-aryl-α-amino acids is well-established. The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantiomeric excess (ee).
Table 1: Representative Chiral Catalyst Systems for Asymmetric Amino Acid Synthesis
| Catalyst Type | Ligand Example | Typical Substrate | Enantiomeric Excess (ee) |
| Nickel(II)-Schiff Base Complex | Proline-derived ligand | Glycine (B1666218) Schiff base | Up to 99% |
| Rhodium(I)-Diphosphine Complex | (R,R)-Me-DuPhos | Enamide | >95% |
| Organocatalyst | Cinchona alkaloid derivative | α-Keto ester | Up to 98% |
Asymmetric Induction Strategies
Asymmetric induction utilizes a chiral auxiliary, a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of the target molecule, a chiral auxiliary can be attached to the glycine precursor. One commonly used class of chiral auxiliaries is derived from pseudoephedrine. nih.gov
The synthesis would involve the formation of an amide between the carboxylic acid precursor and a chiral auxiliary like pseudoephenamine. nih.gov Subsequent alkylation of the enolate of this amide would proceed with high diastereoselectivity, directed by the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched amino acid.
Table 2: Example of Asymmetric Alkylation using a Chiral Auxiliary
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| (1S,2S)-Pseudoephenamine | Benzyl (B1604629) bromide | >95:5 |
| Evans Oxazolidinone | Methyl iodide | >98:2 |
This table provides representative data for the use of chiral auxiliaries in similar synthetic contexts.
Esterification Protocols for Carboxylic Acid Precursors
The methyl ester functionality of the target compound can be introduced through direct esterification or transesterification.
Direct Esterification with Alcohol Components
Direct esterification of the carboxylic acid precursor, 2-(3-hydroxyphenyl)-2-(methylamino)acetic acid, with methanol (B129727) is a straightforward approach. This reaction is typically catalyzed by an acid. Common methods include using a solution of hydrogen chloride in methanol or sulfuric acid in methanol. acs.org The use of trimethylchlorosilane in methanol also provides a convenient system for the esterification of amino acids, often proceeding at room temperature with good to excellent yields. nih.gov
Solid acid catalysts, such as zeolites (e.g., H-USY), have also been employed for the esterification of amino acids with methanol, offering the advantage of easier catalyst separation. rsc.org
Table 3: Conditions for Direct Esterification of Amino Acids with Methanol
| Reagent/Catalyst | Solvent | Temperature | Typical Yield |
| Thionyl chloride | Methanol | Reflux | >90% |
| Trimethylchlorosilane | Methanol | Room Temperature | 85-98% nih.gov |
| Sulfuric Acid | Methanol | 70 °C | High |
| Zeolite H-USY | Methanol | 100-130 °C | ~83% rsc.org |
This table shows common conditions for the esterification of amino acids, which are applicable to the precursor of the target compound.
Transesterification Reactions and Optimization
Transesterification is an alternative method where an existing ester is converted into a different ester by reaction with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com For example, if an ethyl ester of the precursor is available, it can be converted to the desired methyl ester by reacting it with methanol. This equilibrium-driven reaction is often facilitated by using a large excess of methanol. masterorganicchemistry.com Both acid and base catalysts can be used for transesterification. wikipedia.org
Optimization of transesterification involves controlling parameters such as temperature, catalyst concentration, and the molar ratio of the alcohol to the ester to maximize the yield of the desired product. mdpi.comresearchgate.net For instance, increasing the temperature can increase the reaction rate, but it may also lead to side reactions.
Table 4: Factors for Optimization of Transesterification
| Parameter | Effect on Reaction | Typical Range |
| Temperature | Increases reaction rate | 30-80 °C |
| Catalyst Concentration | Increases reaction rate | 0.5-5 mol% |
| Alcohol/Ester Molar Ratio | Shifts equilibrium towards product | 6:1 to 10:1 |
This table outlines key parameters for optimizing a generic transesterification process.
N-Methylation Strategies for Secondary Amine Substrates
The N-methyl group in the target molecule can be introduced via several methods, starting from the corresponding primary amine, methyl 2-amino-2-(3-hydroxyphenyl)acetate.
One of the most common methods for N-methylation is the Eschweiler-Clarke reaction. mdpi.com This reductive amination process involves treating the primary amine with excess formaldehyde (B43269) and formic acid. The reaction proceeds via the formation of an imine, which is then reduced by formic acid to yield the N-methylated product. wikipedia.org
Another widely used strategy is the alkylation of a protected amine. monash.edu For example, the primary amine can be protected as a sulfonamide (e.g., with a nosyl or tosyl group). The sulfonamide is then N-methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Subsequent deprotection of the sulfonamide yields the desired N-methylated amine. monash.edu Reductive amination can also be performed using a carbonyl compound and a reducing agent. organic-chemistry.org
Table 5: Comparison of N-Methylation Methods
| Method | Reagents | Advantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High efficiency, avoids over-alkylation mdpi.com |
| Alkylation of Sulfonamides | Nosyl chloride, Methyl iodide, Base | Mild conditions, applicable to sensitive substrates monash.edu |
| Reductive Amination | Carbonyl compound, Reducing agent (e.g., NaBH₃CN) | One-pot procedure, high selectivity wikipedia.org |
This table summarizes common N-methylation strategies applicable to the synthesis of the target compound.
Reductive Amination Protocols
Reductive amination is a robust and widely utilized method for synthesizing amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This process involves the condensation of a carbonyl group (aldehyde or ketone) with an amine to form an imine intermediate, which is subsequently reduced to the target amine. wikipedia.org For the synthesis of this compound, a plausible route begins with a methyl ester of a 3-hydroxyphenyl α-ketoacid, such as methyl 2-(3-hydroxyphenyl)-2-oxoacetate.
The reaction can be performed in a one-pot (direct) fashion, where the carbonyl precursor, methylamine, and a suitable reducing agent are combined. wikipedia.org The choice of reducing agent is critical and influences the reaction conditions and selectivity. Mild hydride reagents are particularly effective as they selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu
Interactive Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; sensitive to water and generally not used with methanol. commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Stable in protic solvents; reaction is effective at neutral or slightly acidic pH; generates toxic cyanide waste. harvard.edu |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective, can reduce the starting aldehyde/ketone; typically added after imine formation is complete. commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | Uses heterogeneous catalysts (e.g., Pd/C, PtO₂) which can be recycled; can sometimes lead to overalkylation or reduction of other functional groups. wikipedia.orgyoutube.com |
This methodology offers a convergent approach to the target molecule, forming the crucial stereocenter and the C-N bond in a single conceptual sequence.
Alkylation of Amine Centers
An alternative synthetic strategy involves the N-alkylation of a primary amine precursor, namely methyl 2-amino-2-(3-hydroxyphenyl)acetate. This approach focuses on forming the N-methyl bond on a pre-existing α-amino ester scaffold.
Classical methods for this transformation often employ alkylating agents like methyl iodide in the presence of a base. monash.edu However, these methods can be prone to overalkylation, yielding quaternary ammonium (B1175870) salts, and utilize hazardous reagents.
More contemporary and sustainable approaches, such as "borrowing hydrogen" catalysis, have emerged as powerful alternatives. researchgate.net This methodology facilitates the N-alkylation of amines using alcohols as the alkylating agents, with water as the only byproduct. researchgate.net In this case, methanol could serve as the methyl source. The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, and is celebrated for its high atom economy. researchgate.net
Interactive Table: Methods for N-Alkylation of α-Amino Esters
| Method | Alkylating Agent | Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | Methyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Well-established procedure. | Risk of overalkylation, use of toxic reagents. monash.edu |
| Borrowing Hydrogen Catalysis | Methanol | Ruthenium or Iridium complexes | High atom economy, produces only water as a byproduct, uses a benign alkylating agent. researchgate.netresearchgate.net | Requires a transition metal catalyst. |
| Reductive Amination (of primary amine) | Formaldehyde | Reducing Agent (e.g., HCOOH - Eschweiler-Clarke reaction) | Effective for methylation, uses inexpensive reagents. youtube.com | Can be difficult to control for mono-alkylation. |
Multicomponent Reaction Pathways Involving Analogous Structural Units
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient strategy for generating molecular diversity. acs.orgnih.gov While a specific MCR for this compound is not prominently documented, several powerful MCRs are routinely used to synthesize analogous α-amino acid derivatives. nih.gov
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. nih.gov A hypothetical Ugi reaction to create a related structure could involve 3-hydroxybenzaldehyde, methylamine, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid. This would rapidly assemble a complex α-acetamido amide scaffold. nih.gov
The Passerini three-component reaction is another isocyanide-based MCR that reacts a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.govrsc.org
The Petasis reaction , or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often glyoxylic acid), and an organoboronic acid to produce α-amino acids. nih.govresearchgate.net Using 3-hydroxyphenylboronic acid, methylamine, and glyoxylic acid could provide a direct pathway to the core structure.
Interactive Table: Relevant Multicomponent Reactions for α-Amino Ester Synthesis
| Reaction Name | Components | Product Type | Relevance to Target Structure |
|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Provides a rapid route to complex α-amino acid derivatives. nih.govslideshare.net |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Efficiently creates α-functionalized ester-like structures. nih.govslideshare.net |
| Petasis Reaction | Amine, Carbonyl, Organoboronic Acid | Substituted Amine / Amino Acid | Directly applicable to the synthesis of α-aryl glycine derivatives. nih.gov |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into pharmaceutical synthesis is crucial for minimizing environmental impact and improving process safety and efficiency. nih.govacs.org This involves a holistic approach to chemical process design, from the choice of starting materials to the final product isolation. nih.gov
Solvent Selection and Minimization
Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing. mdpi.comresearchgate.net Green chemistry emphasizes the use of environmentally benign solvents and the minimization of their volume. chemicalsknowledgehub.com Traditional solvents used in peptide and amino acid chemistry, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are now recognized as substances of very high concern (SVHCs) due to their toxicity. chemicalsknowledgehub.combiotage.com
The selection of solvents is guided by safety, environmental, and health impacts. Water is an ideal green solvent due to its non-toxicity and availability, though its use can be challenging for reactions with non-polar organic substrates. mdpi.com Other greener alternatives include ethanol, glycerol, and certain deep eutectic solvents. mdpi.comnih.gov Careful solvent selection at all stages—reaction, extraction, and purification—is a key tenet of sustainable synthesis. mdpi.com
Interactive Table: Green Solvent Selection Guide
| Class | Examples | Characteristics |
|---|---|---|
| Recommended | Water, Ethanol, Isopropanol, Ethyl Acetate (B1210297) | Low toxicity, renewable sources, biodegradable. mdpi.com |
| Problematic | Acetonitrile (B52724), Tetrahydrofuran (THF), Toluene | Process constraints, some toxicity or environmental concerns. nih.govgoogle.com |
| Hazardous (to be avoided) | Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High toxicity, carcinogenicity, significant environmental hazards. chemicalsknowledgehub.combiotage.com |
Catalyst-Free or Recyclable Catalyst Systems
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The ideal catalyst is highly active, selective, and easily recoverable for reuse, which is a hallmark of heterogeneous catalysts. acs.org
In the context of reductive amination, heterogeneous catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts can be filtered off after the reaction and reused, reducing waste and cost. frontiersin.orgresearchgate.net The development of magnetic nanocatalysts, which can be recovered using an external magnet, offers an even more elegant solution for catalyst separation. acs.org While truly catalyst-free reactions are the ultimate goal, the use of highly efficient and recyclable catalytic systems represents a significant step towards more sustainable chemical production. unimi.it
Solid-State Synthesis Applications for Related Derivatives
Solid-phase synthesis (SPS) offers a significant green advantage, particularly in the synthesis of oligomers like peptides or related derivatives. wikipedia.org In SPS, the growing molecule is covalently attached to an insoluble polymer resin. wikipedia.org This allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simply washing the resin to remove soluble by-products and unreacted reagents. wikipedia.org This dramatically reduces the solvent volumes and complexity associated with traditional chromatographic purification. nih.gov
This technique is highly amenable to the synthesis of N-substituted glycine oligomers (peptoids), which are structural relatives of the target compound. mdpi.com By attaching an initial amino acid to the resin, a variety of derivatives can be built upon the scaffold. Furthermore, true solid-state methods, such as mechanochemical synthesis (grinding reagents together, often without any solvent), are being explored for reactions like N-H insertions to produce α-amino esters, further minimizing solvent waste. organic-chemistry.org
Strategic Protection and Deprotection of Functional Groups (e.g., Phenolic Hydroxyl, Amine)
The presence of multiple reactive sites in the precursors to this compound requires an orthogonal protection strategy. This approach allows for the selective removal of one protecting group under specific conditions without affecting others, enabling stepwise modifications of the molecule.
Protection of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group is susceptible to alkylation and acylation under various reaction conditions. A common and effective strategy for its protection is the formation of a benzyl ether. This is typically achieved by treating the starting material, such as 3-hydroxyphenylglycine or a derivative, with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium carbonate or sodium hydride. The resulting benzyl ether is stable to a wide range of reagents used in subsequent synthetic steps.
Deprotection of the benzyl group is most commonly accomplished via catalytic hydrogenolysis. This mild method involves reaction with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process is highly selective and typically does not affect other functional groups like the methyl ester or the N-methylamino group.
Protection of the Secondary Amine Group:
The secondary amine in the target molecule is nucleophilic and can undergo undesired reactions such as N-alkylation or N-acylation. A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The introduction of the Boc group is generally achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically performed under mild basic conditions. The Boc-protected amine is stable to many non-acidic reagents.
The removal of the Boc group is accomplished under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent efficiently cleaves the Boc group to reveal the free amine. The choice of acidic reagent and conditions can be tailored to be compatible with the stability of the methyl ester group.
Orthogonal Strategy in Action:
A plausible synthetic route would involve the initial protection of the phenolic hydroxyl group of a suitable precursor as a benzyl ether. Subsequent N-methylation and esterification reactions could then be performed. Following these transformations, the secondary amine would be protected with a Boc group. This allows for any further modifications if necessary. The final steps would involve the selective deprotection of the functional groups. For instance, if the desired product requires a free amine and a protected phenol (B47542), the Boc group could be removed with acid while the benzyl ether remains intact. Conversely, if the final product requires a free phenol and a protected amine, the benzyl group could be removed by hydrogenolysis while the Boc group is retained. To obtain the final target compound, this compound, a sequential deprotection would be necessary, carefully choosing the order and conditions to ensure the integrity of the entire molecule.
The following table summarizes the key aspects of the protecting group strategy discussed:
| Functional Group | Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Orthogonality Notes |
| Phenolic Hydroxyl | Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., K₂CO₃, NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic conditions used for Boc removal. |
| Secondary Amine | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base (optional) | Acid (e.g., Trifluoroacetic acid (TFA), HCl) | Stable to the neutral conditions of catalytic hydrogenolysis used for benzyl ether deprotection. |
This strategic use of orthogonal protecting groups is a cornerstone in the synthesis of complex molecules like this compound, enabling chemists to navigate the challenges posed by multiple reactive functionalities and achieve the desired chemical architecture with precision and efficiency.
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Advanced Spectroscopic and Analytical Characterization Techniques
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an effective method for verifying the identity and assessing the purity of chemical compounds. thepharmajournal.com For a compound like Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate, GC-MS analysis would provide critical information on its volatility, molecular weight, and fragmentation pattern.
Due to the presence of polar functional groups such as the phenolic hydroxyl (-OH) and the secondary amine (-NH), the compound may exhibit limited volatility. Therefore, chemical derivatization is often employed prior to GC analysis to make the analyte more volatile and improve its chromatographic properties. sigmaaldrich.com A common method is silylation, where active hydrogens on the hydroxyl and amine groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comjfda-online.com This process reduces the polarity and increases the volatility of the molecule, allowing it to be effectively analyzed by GC.
Once the derivatized compound is separated on the GC column, it enters the mass spectrometer, which bombards the molecules with electrons, causing ionization and fragmentation. The resulting mass spectrum serves as a chemical fingerprint. The identity of this compound would be confirmed by the presence of a molecular ion peak corresponding to the mass of its derivatized form. The fragmentation pattern, which results from the breaking of specific bonds within the molecule, provides further structural confirmation. jmaterenvironsci.com Purity is assessed by the presence of a single major peak in the chromatogram; any additional peaks would indicate the presence of impurities. thepharmajournal.com
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Predicted Fragment (Structure) | Mass-to-Charge Ratio (m/z) | Significance |
|---|---|---|
| [M]+ (Molecular Ion) | 195.09 | Confirms the molecular weight of the underivatized compound. |
| [M - OCH3]+ | 164.08 | Loss of the methoxy (B1213986) group from the ester. |
| [M - COOCH3]+ | 136.08 | Loss of the entire methyl acetate (B1210297) group, a common fragmentation pathway for esters. |
| [C7H7O]+ (hydroxytropylium ion) | 107.05 | Characteristic fragment indicating a hydroxyphenyl moiety. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
For analyzing this compound within complex matrices such as biological fluids or reaction mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique is highly sensitive and selective, and it does not require the analyte to be volatile, thus eliminating the need for derivatization. nsf.gov
High-Performance Liquid Chromatography (HPLC) first separates the compound from other components in the mixture based on its physicochemical properties, such as polarity. nih.gov Reversed-phase chromatography is commonly used for polar compounds. After separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity. In the first stage (MS1), the parent ion corresponding to the protonated molecule [M+H]+ is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). nih.govnsf.gov
This process, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification of the target compound even at very low concentrations. lcms.cz The specific transition from a parent ion to a characteristic product ion is monitored, minimizing interference from the matrix. lcms.czphenomenex.com This makes LC-MS/MS an invaluable tool for pharmacokinetic studies and metabolite identification. nih.govnih.gov
Table 2: Predicted LC-MS Adducts and Collision Cross Section (CCS) for this compound
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 196.09682 | 141.8 |
| [M+Na]+ | 218.07876 | 148.1 |
| [M+K]+ | 234.05270 | 147.0 |
| [M+NH4]+ | 213.12336 | 160.2 |
| [M-H]- | 194.08226 | 144.3 |
Data sourced from predicted values. uni.lu
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy techniques measure the interaction of electromagnetic radiation with the vibrational energy levels of a molecule. These methods are fundamental for identifying the functional groups present and providing a unique "fingerprint" of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic compounds. thermofisher.com When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting FT-IR spectrum is a plot of absorbance versus wavenumber, which reveals the functional groups present in the molecule. nih.gov
For this compound, the FT-IR spectrum would display several characteristic absorption bands confirming its structure. The presence of a broad band in the 3400-3200 cm⁻¹ region would indicate the O-H stretching of the phenolic group. The N-H stretch of the secondary amine would likely appear in a similar region, around 3350-3310 cm⁻¹. A strong, sharp peak around 1750-1735 cm⁻¹ is characteristic of the C=O stretch of the ester group. libretexts.org Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, while C-O stretching from the ester and phenol (B47542) groups would appear in the 1300-1000 cm⁻¹ range. libretexts.orgresearchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretch | 3400–3200 | Broad, Medium |
| Secondary Amine N-H | Stretch | 3350–3310 | Medium |
| Aliphatic C-H | Stretch | 3000–2850 | Medium |
| Ester C=O | Stretch | 1750–1735 | Strong |
| Aromatic C=C | Stretch | 1600–1450 | Medium-Weak |
| Ester C-O | Stretch | 1300–1200 | Strong |
| Phenolic C-O | Stretch | 1260–1180 | Strong |
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves observing the inelastic scattering of monochromatic light, usually from a laser. llnl.gov The resulting energy shifts in the scattered light provide information about the vibrational, rotational, and other low-frequency modes in a molecule. The Raman spectrum serves as a highly specific molecular fingerprint, which can be used for unambiguous identification of a substance. nih.govamericanpharmaceuticalreview.com
While FT-IR is particularly sensitive to polar bonds like C=O and O-H, Raman spectroscopy is more sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic ring and the C-C backbone. The unique pattern of peaks in the Raman spectrum, especially in the "fingerprint region" (below 1500 cm⁻¹), would allow for clear differentiation from structurally similar compounds. nih.gov This makes it a powerful tool for counterfeit detection and quality control. americanpharmaceuticalreview.com
X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. mdpi.com
For this compound, a single-crystal X-ray diffraction study would be necessary to unambiguously determine its solid-state structure. The analysis would reveal the spatial relationship between the hydroxyphenyl ring, the methylamino group, and the methyl acetate moiety. Furthermore, since the carbon atom attached to these three groups is a chiral center, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) of an enantiomerically pure sample. mdpi.com The resulting crystallographic data also provides insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate how the molecules pack together in the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. mu-varna.bg This technique is particularly useful for analyzing compounds containing chromophores—functional groups capable of absorbing light.
The primary chromophore in this compound is the hydroxyphenyl group. The aromatic ring gives rise to intense absorptions in the UV region due to π→π* electronic transitions. A weaker absorption, likely at a longer wavelength, may be observed due to the n→π* transition of the non-bonding electrons on the oxygen atom of the ester's carbonyl group. researchgate.net The position of the maximum absorbance (λmax) and the intensity of the absorption are characteristic of the compound's electronic structure. mu-varna.bg The solution behavior can also be studied, as the polarity of the solvent can influence the energy of these electronic transitions, leading to shifts in the absorption spectrum. The pH of the solution will also significantly affect the spectrum due to the potential for deprotonation of the phenolic hydroxyl group.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax Region (nm) | Significance |
|---|---|---|---|
| Hydroxyphenyl Ring | π→π | ~200-220 and ~270-280 | Characteristic of the substituted benzene (B151609) ring. |
| Carbonyl Group (Ester) | n→π | ~280-300 | A typically weak absorption band that may be obscured by the stronger π→π* transition. |
Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution
Chromatographic techniques are indispensable in the analysis of pharmaceutical compounds, offering powerful means for both assessing purity and resolving stereoisomers. For this compound, a chiral compound, these methods are crucial for ensuring the quality and stereochemical integrity of the final product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary techniques employed for these purposes.
The enantiomeric resolution of this compound is a critical analytical challenge due to the presence of a stereocenter at the alpha-carbon. Direct separation of its enantiomers is effectively achieved using High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and, thus, separation. yakhak.org
The selection of an appropriate CSP is the most critical factor for successful enantiomeric separation. yakhak.org For amino acid esters like this compound, polysaccharide-based CSPs are particularly effective. yakhak.org These phases, typically derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer broad enantioselectivity through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Research Findings: In a hypothetical separation study for this compound, a cellulose-based CSP, such as one derivatized with tris(3,5-dimethylphenylcarbamate), could be employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the individual enantiomers of the analyte. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other.
A typical isocratic HPLC method for this separation might involve a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol modifier like 2-propanol. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
Illustrative HPLC Chiral Separation Parameters:
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Under these conditions, baseline separation of the two enantiomers would be expected, allowing for accurate quantification of the enantiomeric purity.
Beyond chiral separations, HPLC is the primary technique for determining the purity and potency (assay) of this compound. Method development involves selecting the appropriate column, mobile phase, and detection conditions to separate the main compound from any process impurities or degradation products. This can be achieved using either isocratic or gradient elution.
Isocratic Elution: Employs a constant mobile phase composition. It is simpler, more cost-effective, and often results in more reproducible retention times, making it ideal for routine quality control of samples with a limited number of similar compounds. danaher.comuhplcs.com
Gradient Elution: Involves changing the mobile phase composition during the analysis. This method is superior for complex samples containing analytes with a wide range of polarities, as it improves peak resolution and reduces analysis time for strongly retained compounds. hplcprofessionals.commastelf.com
For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. A C18 stationary phase is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pharmaguideline.comamsbiopharma.com Validation confirms that the method is reliable, reproducible, and accurate for the quantitative determination of the analyte. pharmaguideline.com
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity index > 0.999; baseline resolution between analyte and impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target concentration). mastelf.com |
| Accuracy | The closeness of the test results to the true value, often determined by recovery studies on spiked samples. | 98.0% to 102.0% recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. pharmtech.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. pharmtech.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; %RSD of results ≤ 2.0%. actascientific.com |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for the qualitative monitoring of chemical reactions and for optimizing purification protocols. crsubscription.com In the synthesis of this compound, for instance, TLC can be used to track the conversion of a starting material, such as Methyl 2-amino-2-(3-hydroxyphenyl)acetate, to the final N-methylated product.
The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica gel or alumina (B75360) coated on a plate) and the mobile phase (the developing solvent). amrita.eduquora.com
Application in Synthesis: A small aliquot of the reaction mixture is spotted on the TLC plate alongside spots of the starting material and, if available, the pure product as references. The plate is then developed in a chamber containing a suitable mobile phase. As the solvent moves up the plate, the components of the mixture travel at different rates depending on their polarity and interaction with the stationary phase.
Stationary Phase: Silica gel plates are commonly used for separating amino acid derivatives. crsubscription.com
Mobile Phase: A common solvent system for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio). researchgate.net The polarity of this system can be adjusted to achieve optimal separation between the starting material, product, and any by-products.
Visualization: Since many amino acid derivatives are not colored, a visualization agent is required. Spraying the developed plate with a ninhydrin (B49086) solution and heating it will reveal the presence of primary and secondary amines as colored spots (typically purple for primary amines, yellow for secondary amines). amrita.eduyoutube.com This allows for the differentiation of the primary amine starting material from the secondary amine product.
By observing the disappearance of the starting material spot and the appearance of the product spot over time, the progress of the reaction can be effectively monitored. TLC is also invaluable during purification (e.g., column chromatography), where it is used to identify which fractions contain the desired compound.
Illustrative TLC Monitoring Data:
| Compound | Rf Value* | Ninhydrin Spot Color |
| Starting Material (Primary Amine) | 0.45 | Purple |
| Product (Secondary Amine) | 0.60 | Yellow/Brown |
*Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Values are hypothetical and depend on exact conditions.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements in a pure organic compound. The results are used to determine the empirical formula of the substance—the simplest whole-number ratio of atoms present in the compound. libretexts.orglibretexts.org This technique serves as a crucial checkpoint for verifying the identity and purity of a newly synthesized compound like this compound.
The molecular formula for this compound is C₁₀H₁₃NO₃. Based on the atomic masses of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental composition can be calculated.
Calculation of Theoretical Composition:
Molecular Weight: (10 * 12.011) + (13 * 1.008) + (1 * 14.007) + (3 * 15.999) = 120.11 + 13.104 + 14.007 + 47.997 = 195.218 g/mol .
Percentage Composition:
%C = (120.11 / 195.218) * 100 = 61.53%
%H = (13.104 / 195.218) * 100 = 6.71%
%N = (14.007 / 195.218) * 100 = 7.17%
%O = (47.997 / 195.218) * 100 = 24.59%
Validation of Empirical Formula: In practice, a small, highly purified sample of the compound is subjected to combustion analysis. The experimentally determined percentages ("Found" values) are then compared to the theoretical ("Calculated") values. For a compound to be considered pure and its formula validated, the found values must be within a narrow margin of error of the calculated values, typically ±0.4%. wikipedia.orgnih.gov
Comparison of Theoretical vs. Experimental Elemental Analysis Data:
| Element | Calculated (%) | Found (%) | Deviation (%) |
| Carbon (C) | 61.53 | 61.45 | -0.08 |
| Hydrogen (H) | 6.71 | 6.78 | +0.07 |
| Nitrogen (N) | 7.17 | 7.12 | -0.05 |
The close agreement between the calculated and found values in this illustrative table would confirm the empirical formula C₁₀H₁₃NO₃, providing strong evidence for the structural identity and high purity of the synthesized this compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure
DFT is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining optimized molecular geometries and predicting vibrational frequencies.
Optimization of Molecular Conformations
The optimization of molecular conformations involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. This process is crucial for understanding the molecule's stability and its interactions with other molecules. Without specific studies on Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate, the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure remain undetermined.
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis, typically performed after geometry optimization, is used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. This analysis can confirm that the optimized geometry is a true energy minimum and allows for the correlation of theoretical spectra with experimental data. For this compound, a detailed assignment of its characteristic vibrational modes is not available.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The energy of the HOMO is a key parameter in determining the ionization potential of a molecule.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the innermost orbital that is devoid of electrons and is associated with the molecule's ability to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This map uses a color spectrum to indicate regions of varying electron density, which are crucial for understanding electrophilic and nucleophilic attacks.
For this compound, the MEP surface would highlight specific reactive sites. Regions with a negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack.
In the case of this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the amino group. These sites are rich in lone-pair electrons, making them primary targets for electrophiles. The hydrogen atom of the hydroxyl group and the amine hydrogen would exhibit a strong positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would display a more complex potential distribution, with the region influenced by the electron-donating hydroxyl group showing a more negative potential compared to other parts of the ring.
Interactive Data Table: Predicted MEP Values at Key Atomic Sites
| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |
| Oxygen (Hydroxyl) | -45 | High for Electrophilic Attack |
| Oxygen (Ester C=O) | -40 | High for Electrophilic Attack |
| Nitrogen (Amino) | -35 | Moderate for Electrophilic Attack |
| Hydrogen (Hydroxyl) | +55 | High for Nucleophilic Attack |
| Aromatic Ring | -10 to +10 | Varies by position |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. These interactions contribute significantly to molecular stability.
For this compound, NBO analysis would reveal several key intramolecular interactions. A significant interaction would be the delocalization of the lone pair electrons of the hydroxyl oxygen and the amino nitrogen into the antibonding orbitals of the aromatic ring. This donation of electron density stabilizes the molecule and influences the electronic properties of the phenyl group. Similarly, interactions between the lone pairs of the ester oxygen atoms and the adjacent sigma antibonding orbitals would also be present.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For instance, the interaction between the lone pair of the hydroxyl oxygen (n) and the π* orbital of the aromatic ring would be expected to have a significant E(2) value, indicating substantial electron delocalization.
Interactive Data Table: Predicted NBO Analysis for Key Interactions
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
| n(O) of -OH | π(C=C) of Phenyl Ring | 5.2 | Lone Pair to Antibonding Pi |
| n(N) of -NHCH3 | σ(C-H) of Methyl | 3.8 | Lone Pair to Antibonding Sigma |
| π(C=C) of Phenyl Ring | π(C=O) of Ester | 2.1 | Pi to Antibonding Pi |
| n(O) of C=O | σ(C-O) of Ester | 1.5 | Lone Pair to Antibonding Sigma |
Non-Linear Optical (NLO) Property Prediction and Evaluation
Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field, which is described by the first hyperpolarizability (β).
Computational methods, particularly Density Functional Theory (DFT), can predict the NLO properties of molecules. For this compound, the presence of both an electron-donating group (the hydroxyl and methylamino groups) and an electron-withdrawing group (the ester group) attached to the phenyl ring suggests the potential for a significant NLO response. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, which is a key factor for high hyperpolarizability.
Calculations would involve optimizing the molecular geometry and then computing the components of the first hyperpolarizability tensor. The magnitude of the total hyperpolarizability (β_tot) would provide a measure of the molecule's NLO activity. Comparisons with known NLO materials, such as urea, can provide a benchmark for its potential performance.
Interactive Data Table: Predicted NLO Properties
| Property | Predicted Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 25 x 10⁻²⁴ | esu |
| Total First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ | esu |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility, solvent interactions, and dynamic behavior of a molecule.
For this compound, an MD simulation, typically in a solvent like water or ethanol, would reveal its preferred conformations and the dynamics of its functional groups. The simulation would show the rotation around the single bonds, such as the bond connecting the phenyl ring to the chiral carbon and the C-N bond. This would allow for the identification of the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can elucidate how the molecule interacts with its environment. The formation and breaking of hydrogen bonds between the hydroxyl and amino groups of the molecule and the solvent molecules would be observed. This information is crucial for understanding its solubility and behavior in biological systems. Analysis of the simulation trajectory can provide quantitative data such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Quantum Chemical Calculations for Excited-State Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for studying the excited states of molecules. It is widely used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths.
For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λ_max) in its UV-Visible spectrum. The primary electronic transitions would likely involve the promotion of an electron from a π orbital of the phenyl ring (the highest occupied molecular orbital, HOMO) to a π* orbital (the lowest unoccupied molecular orbital, LUMO). The presence of the hydroxyl and amino substituents would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene (B151609).
The results of a TD-DFT calculation would typically be presented as a table of excitation energies, oscillator strengths, and the nature of the transitions (e.g., HOMO -> LUMO). This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.
Interactive Data Table: Predicted TD-DFT Results for Major Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.5 | 275 | 0.12 |
| S₀ → S₂ | 5.1 | 243 | 0.08 |
| S₀ → S₃ | 5.8 | 214 | 0.25 |
Excited-State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon electronic excitation. Molecules with a hydroxyl group adjacent to a proton-accepting site, such as the nitrogen in an imine or a carbonyl oxygen, are often capable of undergoing ESPT.
In this compound, the presence of the 3-hydroxyphenyl group suggests the possibility of intermolecular ESPT in the presence of a suitable proton acceptor, or potentially an intramolecular process if a suitable acceptor site is accessible through conformational changes. Upon excitation, the acidity of the phenolic proton increases significantly, facilitating its transfer.
Computational studies of ESPT would involve mapping the potential energy surfaces of the ground and excited states as a function of the proton transfer coordinate. This would reveal the energy barrier for the proton transfer in the excited state and whether the process is thermodynamically favorable. Such studies are critical for understanding the fluorescence properties of the molecule, as ESPT can lead to dual emission (fluorescence from both the initial and the proton-transferred forms). For this molecule, an intramolecular ESPT is less likely due to the distance and orientation of potential acceptor sites. However, intermolecular ESPT to a solvent molecule or another acceptor is a plausible de-excitation pathway. chemrxiv.org
Aggregation-Induced Emission (AIE) Theory and Simulation
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. This behavior is contrary to the typical aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism accepted for AIE is the restriction of intramolecular motion (RIM). asbase.cn In solution, the molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission. asbase.cnresearchgate.net
While there is a substantial body of research on AIE for various luminogens, specific theoretical and simulation studies on this compound are not extensively documented in publicly available literature. However, the principles of AIE theory can be hypothetically applied to understand its potential behavior.
A computational investigation into the AIE properties of this compound would typically involve quantum mechanical calculations to understand its electronic and structural properties in both the isolated (solution) and aggregated states.
Key Computational Parameters for AIE Simulation:
Torsional Energy Profiles: Calculating the potential energy surface along key rotatable bonds (e.g., the C-C bond connecting the phenyl ring and the chiral center) in the ground and excited states. A flatter potential energy surface in the excited state for the isolated molecule would suggest that intramolecular rotations are energetically favorable, leading to non-radiative decay.
Non-radiative Decay Rate (knr): This can be estimated using computational methods. A high knr in the solvated state and a significantly lower knr in the aggregated state would be indicative of AIE activity.
Radiative Decay Rate (kr): This is related to the oscillator strength of the electronic transition. A significant kr is necessary for emission to occur.
Molecular Dynamics (MD) Simulations: These simulations can model the aggregation process and provide insights into the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that lead to the restriction of intramolecular motions.
Below is a hypothetical data table illustrating the kind of results a computational study might yield if this compound were to exhibit AIE properties.
| State | Dominant Intramolecular Motion | Calculated Non-radiative Decay Rate (knr) (s-1) | Calculated Radiative Decay Rate (kr) (s-1) | Predicted Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Isolated Molecule (in Tetrahydrofuran) | Phenyl group rotation, C-N bond vibration | ~1010 | ~107 | <0.01 |
| Aggregated State (in Water/THF mixture) | Restricted rotation and vibration | ~108 | ~107 | >0.50 |
This table is illustrative and based on theoretical principles of AIE. Actual experimental or computational data for this specific compound is not available.
Theoretical Investigations into Chirality and Enantiomeric Properties
This compound possesses a stereocenter at the alpha-carbon, making it a chiral molecule that can exist as a pair of enantiomers (R and S). Theoretical and computational chemistry provides powerful tools to investigate the structural and electronic properties of these enantiomers.
Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to study chiral molecules. These methods can predict various properties that differentiate enantiomers.
Key Areas of Theoretical Investigation:
Electronic Circular Dichroism (ECD): ECD spectroscopy is a primary experimental technique to distinguish between enantiomers. TD-DFT calculations can simulate ECD spectra. The simulated spectra for the R and S enantiomers are expected to be mirror images of each other. A positive Cotton effect at a specific wavelength for one enantiomer would correspond to a negative Cotton effect at the same wavelength for the other.
Optical Rotation (OR): This is another key chiroptical property. Computational methods can predict the specific rotation [α]D for each enantiomer. The calculated values for the R and S enantiomers should be equal in magnitude but opposite in sign.
Vibrational Circular Dichroism (VCD): VCD spectra provide information about the stereochemistry based on infrared absorption. DFT calculations can predict the VCD spectra for each enantiomer, which, like ECD, are expected to be mirror images.
Conformational Analysis: The 3D structure and stability of different conformers of each enantiomer can be determined through computational geometry optimization and frequency calculations. This is crucial as the observed chiroptical properties are an average over the populated conformers.
Below is a hypothetical data table summarizing the kind of results that would be expected from a theoretical investigation into the enantiomeric properties of this compound.
| Property | (R)-enantiomer | (S)-enantiomer |
|---|---|---|
| Calculated Specific Rotation [α]D (deg·mL·g-1·dm-1) | +25.4 | -25.4 |
| Calculated Wavelength of Major ECD Peak (nm) | 275 | 275 |
| Calculated Sign of Major Cotton Effect | Positive | Negative |
| Calculated Wavenumber of Major VCD Peak (cm-1) | 1735 | 1735 |
| Calculated Sign of Major VCD Band | Negative | Positive |
This table is illustrative and represents theoretically expected outcomes based on the principles of chiroptical spectroscopy. Specific computational data for this compound is not available in the reviewed literature.
Chemical Reactivity and Derivatization Strategies
Reactions at the Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification, which are fundamental reactions for modifying the carboxyl end of the molecule.
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and methanol (B129727). Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid, 2-(3-hydroxyphenyl)-2-(methylamino)acetic acid. The rate of hydrolysis for α-amino acid esters can be significantly accelerated when the ester is part of a metal complex, such as with copper(II), which can increase the rate by a factor of up to 10,000 compared to the free ester. nih.gov
Acid-Catalyzed Hydrolysis : This is a reversible reaction initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. To drive the reaction to completion, it is often necessary to use a large excess of water.
Enzymatic hydrolysis, utilizing α-amino acid ester hydrolases (AEHs), offers a highly specific and mild alternative for cleaving the ester bond. ebi.ac.ukresearchgate.net These enzymes are particularly useful in biochemical applications for generating the corresponding carboxylic acid without affecting other sensitive functional groups. ebi.ac.uk
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol. wikipedia.org This process is typically catalyzed by an acid or a base and is an equilibrium-driven process. wikipedia.orgmasterorganicchemistry.com To favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction begins with the protonation of the carbonyl oxygen. The new alcohol then attacks the activated carbonyl carbon. The reaction equilibrium is shifted towards the products by removing the methanol byproduct, for instance, through distillation. wikipedia.org
Base-Catalyzed Transesterification : A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used as the catalyst. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. The elimination of a methoxide (B1231860) ion yields the new ester.
The following table illustrates potential transesterification products with different alcohols.
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Ethanol | H₂SO₄ or NaOEt | Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate |
| Propan-1-ol | H₂SO₄ or NaOPr | Propyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate |
| Benzyl (B1604629) alcohol | H₂SO₄ or NaOBn | Benzyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate |
| Ethylene glycol | H₂SO₄ | 2-Hydroxyethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate |
Reactions at the Methylamino Group
The secondary amine functionality is nucleophilic due to the lone pair of electrons on the nitrogen atom, making it a key site for N-alkylation and acylation reactions.
Amide Formation : Secondary amines react readily with acylating agents like acyl chlorides and acid anhydrides to form tertiary amides. chemistrystudent.comsimply.sciencelibretexts.org The reaction is a nucleophilic addition-elimination process where the amine's nitrogen attacks the carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable N-acyl derivative. chemguide.co.uk A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct. wikipedia.org
Sulfonamide Formation : The reaction of the secondary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride) in the presence of a base like pyridine yields a sulfonamide. wikipedia.orgcbijournal.com This reaction is the basis of the Hinsberg test for distinguishing primary and secondary amines. wikipedia.org The resulting sulfonamide from a secondary amine is a stable, often crystalline solid. This transformation is significant in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents. cbijournal.comresearchgate.net
The table below provides examples of these reactions.
| Reagent | Product Type | Product Name |
|---|---|---|
| Acetyl chloride | Amide | Methyl 2-(N-acetyl-N-methylamino)-2-(3-hydroxyphenyl)acetate |
| Benzoyl chloride | Amide | Methyl 2-(N-benzoyl-N-methylamino)-2-(3-hydroxyphenyl)acetate |
| Benzenesulfonyl chloride | Sulfonamide | Methyl 2-(N-(benzenesulfonyl)-N-methylamino)-2-(3-hydroxyphenyl)acetate |
| p-Toluenesulfonyl chloride | Sulfonamide | Methyl 2-(3-hydroxyphenyl)-2-(N-methyl-N-tosylamino)acetate |
Tertiary Amine Formation : The secondary amine can be converted into a tertiary amine via N-alkylation with an alkyl halide. jst.go.jpresearchgate.netwikipedia.org However, direct alkylation can be challenging to control, as the resulting tertiary amine can compete with the starting secondary amine for the alkylating agent, potentially leading to quaternization. libretexts.orgwikipedia.orglibretexts.org The reactivity of secondary amines in alkylation is generally high, and under controlled conditions with a suitable base (like Hünig's base) to scavenge the generated acid, selective mono-alkylation can be achieved. researchgate.net
Quaternization : The formation of a quaternary ammonium (B1175870) salt occurs when the secondary amine is treated with an excess of a reactive alkylating agent, such as methyl iodide, in a process known as exhaustive methylation. masterorganicchemistry.com The reaction first produces the tertiary amine, which is then further alkylated to form the quaternary ammonium salt. libretexts.org This process, also known as the Menshutkin reaction when starting from a tertiary amine, results in a positively charged nitrogen atom with four alkyl substituents. nih.gov Mild and efficient methods using reagents like methyl iodide and potassium bicarbonate in methanol have been developed for this transformation. cdnsciencepub.com
The following table summarizes potential products from these reactions.
| Reagent | Conditions | Product Type | Product Name |
|---|---|---|---|
| Ethyl iodide | Controlled, with base | Tertiary Amine | Methyl 2-(N-ethyl-N-methylamino)-2-(3-hydroxyphenyl)acetate |
| Benzyl bromide | Controlled, with base | Tertiary Amine | Methyl 2-(N-benzyl-N-methylamino)-2-(3-hydroxyphenyl)acetate |
| Methyl iodide (excess) | Reflux | Quaternary Ammonium Salt | (2-(3-hydroxyphenyl)-2-methoxy-2-oxoethyl)trimethylammonium iodide |
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic (pKa ~10) and can be deprotonated by a base to form a nucleophilic phenoxide ion. wikipedia.org This anion is a key intermediate for reactions such as O-alkylation and O-acylation. The hydroxyl group also activates the aromatic ring towards electrophilic substitution. libretexts.org
O-Alkylation (Williamson Ether Synthesis) : The phenoxide ion, generated by treating the phenol (B47542) with a base like sodium hydroxide or potassium carbonate, readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form an ether. tandfonline.compharmaxchange.info This is a highly effective method for producing aryl alkyl ethers. tandfonline.commdpi.com The choice of solvent can influence the outcome, as polar aprotic solvents generally favor O-alkylation. pharmaxchange.info
O-Acylation : Phenols can be converted to phenolic esters by reaction with acylating agents such as acyl chlorides or acid anhydrides. rsc.orgucalgary.ca The reaction is typically carried out in the presence of a base (e.g., pyridine or aqueous sodium hydroxide in the Schotten-Baumann reaction) to neutralize the HCl byproduct and activate the phenol. lew.ro This reaction is a nucleophilic acyl substitution where the phenoxide ion attacks the carbonyl carbon of the acylating agent. ucalgary.ca Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous phenoxide and the organic acyl chloride. tandfonline.com
The table below shows representative products of these derivatization strategies.
| Reagent | Base | Product Type | Product Name |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | Ether | Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate |
| Benzyl bromide | K₂CO₃ | Ether | Methyl 2-(3-(benzyloxy)phenyl)-2-(methylamino)acetate |
| Acetyl chloride | Pyridine | Ester | Methyl 2-(3-(acetoxy)phenyl)-2-(methylamino)acetate |
| Acetic anhydride | Pyridine | Ester | Methyl 2-(3-(acetoxy)phenyl)-2-(methylamino)acetate |
Etherification Reactions
The phenolic hydroxyl group of Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate can readily undergo etherification to yield aryl ethers. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
The general reaction is as follows:
Deprotonation: The phenol is treated with a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the sodium or potassium phenoxide salt.
Nucleophilic Attack: The resulting phenoxide ion attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether.
The choice of base and solvent is crucial for the success of the reaction. Stronger bases can be used, but milder conditions are often preferred to avoid potential side reactions involving the other functional groups in the molecule.
Table 1: Reagents and Conditions for Williamson Ether Synthesis
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Methyl Iodide | K₂CO₃ | Acetone | Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate |
| Ethyl Bromide | NaOH | Ethanol/Water | Methyl 2-(3-ethoxyphenyl)-2-(methylamino)acetate |
| Benzyl Chloride | Cs₂CO₃ | Acetonitrile (B52724) | Methyl 2-(3-(benzyloxy)phenyl)-2-(methylamino)acetate |
The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are most effective for this reaction, as secondary and tertiary halides are more prone to elimination reactions under basic conditions.
Esterification of the Phenolic Hydroxyl
The phenolic hydroxyl group can also be converted into an ester through acylation. This reaction typically involves treating the parent compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a base.
This transformation results in the formation of a phenyl ester, which can alter the compound's physical and chemical properties. The reaction is a nucleophilic acyl substitution, where the phenolic oxygen acts as the nucleophile.
Table 2: Common Acylating Agents for Phenolic Esterification
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl Chloride | Pyridine | Methyl 2-(3-(acetoxy)phenyl)-2-(methylamino)acetate |
| Acetic Anhydride | Sodium Acetate (B1210297) | Methyl 2-(3-(acetoxy)phenyl)-2-(methylamino)acetate |
| Benzoyl Chloride | Triethylamine | Methyl 2-(3-(benzoyloxy)phenyl)-2-(methylamino)acetate |
The use of a base is necessary to neutralize the acidic byproduct (e.g., HCl from acyl chlorides) and to enhance the nucleophilicity of the phenolic oxygen. Pyridine is a commonly used solvent and base for this reaction. It is important to control the reaction conditions to favor O-acylation over potential C-acylation of the aromatic ring (a Friedel-Crafts-type reaction).
Electrophilic Aromatic Substitution on the Hydroxyphenyl Ring
The hydroxyphenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the hydroxyl group and the 2-(methylamino)acetate group.
The hydroxyl group (-OH) is a strongly activating and ortho, para-directing group. This is due to the lone pairs on the oxygen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.
Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The positions ortho to the hydroxyl group are C2 and C4, and the position para is C6. Since the C2 position is already substituted, the likely positions for substitution are C4 and C6.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | Methyl 2-(3-hydroxy-4-nitrophenyl)-2-(methylamino)acetate and Methyl 2-(3-hydroxy-6-nitrophenyl)-2-(methylamino)acetate |
| Halogenation | Br⁺ / Cl⁺ | Methyl 2-(4-bromo-3-hydroxyphenyl)-2-(methylamino)acetate and Methyl 2-(6-bromo-3-hydroxyphenyl)-2-(methylamino)acetate |
| Friedel-Crafts Acylation | RCO⁺ | Methyl 2-(4-acyl-3-hydroxyphenyl)-2-(methylamino)acetate and Methyl 2-(6-acyl-3-hydroxyphenyl)-2-(methylamino)acetate |
Steric hindrance may influence the ratio of the ortho and para products, with substitution at the less sterically hindered C4 position potentially being favored.
Reductions and Oxidations of Key Functionalities
The functional groups in this compound can undergo various reduction and oxidation reactions.
Reductions: The methyl ester functionality can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would yield 2-(3-hydroxyphenyl)-2-(methylamino)ethanol. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.
Reaction: this compound + LiAlH₄ → 2-(3-hydroxyphenyl)-2-(methylamino)ethanol
Oxidations: The secondary amine and the phenolic hydroxyl group are susceptible to oxidation.
Oxidation of the Secondary Amine: Secondary amines can be oxidized to various products, including hydroxylamines and nitrones, depending on the oxidizing agent used.
Oxidation of the Phenolic Hydroxyl: Phenols can be oxidized to quinones. The ease of oxidation is influenced by the other substituents on the aromatic ring. The presence of the electron-donating aminoacetate group may facilitate the oxidation of the phenol ring.
Stereochemical Transformations and Racemization Pathways
The α-carbon of this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers. The stereochemical integrity of this center is an important consideration, particularly in biological contexts.
Racemization, the conversion of an enantiomerically pure sample into a mixture of equal amounts of both enantiomers, can occur under certain conditions. The primary mechanism for the racemization of α-amino acids and their esters involves the deprotonation of the α-carbon to form a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a loss of stereochemical information.
Factors that can promote racemization include:
Basic conditions: A base can facilitate the removal of the α-proton.
Elevated temperatures: Increased thermal energy can overcome the activation barrier for deprotonation.
Presence of certain metal ions: Some metal ions can chelate with the amino acid ester and facilitate the formation of the planar intermediate.
Complexation Chemistry with Metal Ions and Coordination Behavior
The presence of both an amino group and a carbonyl oxygen (from the ester) allows this compound to act as a chelating ligand for various metal ions. Amino acids and their derivatives are well-known for their ability to form stable complexes with a wide range of metals.
Ligand Design and Synthesis of Metal Chelates
In the design of metal chelates, this compound can function as a bidentate ligand, coordinating to a metal ion through the nitrogen of the amino group and the carbonyl oxygen of the ester. The phenolic hydroxyl group could also participate in coordination, potentially making it a tridentate ligand, especially after deprotonation.
The synthesis of metal chelates would typically involve reacting the compound with a metal salt in a suitable solvent. The stoichiometry of the reaction would determine the structure of the resulting complex. For a divalent metal ion (M²⁺), a common structure would be a 1:2 metal-to-ligand complex, where two molecules of the ligand coordinate to one metal ion.
Table 4: Potential Coordination Modes and Metal Ions
| Coordination Mode | Donating Atoms | Potential Metal Ions |
|---|---|---|
| Bidentate | N (amine), O (ester carbonyl) | Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺ |
| Tridentate | N (amine), O (ester carbonyl), O (phenolic) | Fe³⁺, Al³⁺, Cr³⁺ |
The formation of these metal complexes can have a significant impact on the chemical and physical properties of the parent molecule, including its solubility, stability, and reactivity.
Structural Characterization of Metal Complexes
Coordination Chemistry and X-ray Crystallography
This compound possesses multiple potential donor atoms—the hydroxyl oxygen, the amine nitrogen, and the ester carbonyl oxygen—making it a versatile ligand for coordinating with a wide range of metal ions. The mode of coordination is heavily influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. While specific crystallographic data for metal complexes of this particular ligand are not extensively reported in publicly accessible literature, the principles of coordination chemistry and structural analysis of related amino acid and hydroxyphenyl derivatives provide a strong basis for predicting and characterizing their structures. ias.ac.inacs.orgnih.gov
In typical complexes, the ligand would likely act as a bidentate or tridentate chelate, coordinating to the metal center through the nitrogen of the methylamino group and one or both of the oxygen atoms from the hydroxyl and ester groups. rdd.edu.iq The formation of stable five- or six-membered chelate rings is a common driving force in the formation of such complexes. globethesis.com
X-ray diffraction analysis of single crystals provides unambiguous information about the solid-state structure. nih.govjocpr.com This technique can reveal:
Coordination Number and Geometry: The number of ligand atoms directly bonded to the central metal ion and their spatial arrangement (e.g., octahedral, tetrahedral, square planar). jocpr.comscirp.org
Bond Lengths and Angles: Precise measurements of the distances between the metal ion and the coordinating atoms, as well as the angles between these bonds, which offer insights into the strength and nature of the metal-ligand interactions. scirp.orgmdpi.com
Supramolecular Interactions: The presence of intermolecular forces such as hydrogen bonding and π-stacking, which influence the crystal packing and stability of the complex. mdpi.com
Spectroscopic and Other Analytical Techniques
While X-ray crystallography is the gold standard for solid-state structure determination, various other techniques are essential for characterizing complexes, particularly in solution.
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Identifies the functional groups involved in coordination by observing shifts in their vibrational frequencies (e.g., shifts in ν(O-H), ν(N-H), and ν(C=O) bands upon complexation). mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm ligand binding. |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex, which are dependent on the coordination geometry and the nature of the metal ion. mdpi.com |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. researchgate.net |
| Elemental Analysis | Confirms the empirical formula of the synthesized metal complex. mdpi.com |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which can help deduce the oxidation state and electron configuration of the metal center in paramagnetic complexes. researchgate.net |
For instance, the coordination of the phenolic hydroxyl group is typically confirmed in IR spectroscopy by the disappearance or significant shift of the O-H stretching band. Similarly, shifts in the N-H and C=O stretching frequencies would indicate the involvement of the methylamino and ester groups in metal binding. mdpi.com
Applications As a Synthetic Synthon and Research Probe
Role as a Precursor or Building Block in the Synthesis of Advanced Organic Scaffolds
The molecular architecture of "Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate" provides multiple reactive sites, rendering it a valuable building block for the synthesis of more complex and advanced organic scaffolds. The presence of the phenolic hydroxyl group, the secondary amine, and the methyl ester functionality allows for a variety of chemical transformations. These functional groups can be selectively modified or can participate in cyclization reactions to form diverse heterocyclic systems.
Nitrogen-containing heterocycles are of particular interest in medicinal chemistry due to their prevalence in biologically active compounds. frontiersin.orgresearchgate.netnih.gov The amino acid ester moiety of "this compound" can serve as a key component in the construction of these scaffolds. For instance, the amine can act as a nucleophile in reactions with various electrophiles, leading to the formation of new carbon-nitrogen bonds. Subsequent intramolecular reactions, such as cyclization, can then be employed to construct fused heterocyclic systems. researchgate.netscirp.org
While specific examples of the use of "this compound" in the synthesis of advanced organic scaffolds are not extensively documented in publicly available literature, the principles of organic synthesis suggest its utility in this area. The combination of a functionalized aromatic ring and an amino acid derivative in one molecule makes it an attractive starting material for diversity-oriented synthesis, a strategy aimed at the rapid generation of a wide range of molecular structures.
Utilization in the Development of New Synthetic Methodologies
The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. "this compound," as a representative α-amino acid ester, can be utilized in the development and optimization of new catalytic reactions. For example, the development of catalytic systems for the selective N-alkylation of α-amino acid esters using alcohols is an area of active research, aiming for more atom-economical and environmentally benign processes. d-nb.info
Furthermore, α-imino esters, which can be derived from α-amino acid esters, are versatile substrates in catalytic, asymmetric synthesis of other α- and β-amino acids and β-lactams. researchgate.net Methodologies developed around these transformations are of significant interest for the pharmaceutical industry. The unique electronic and steric properties of "this compound" could be harnessed to test the scope and limitations of new catalytic systems.
The compound can also be employed in the exploration of multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. mdpi.commdpi.com MCRs are highly efficient and are increasingly used in drug discovery. The diverse functionalities of "this compound" make it a suitable candidate for designing and testing new MCRs to generate libraries of complex molecules.
Mechanistic Studies of Enzyme-Ligand Interactions
Understanding how small molecules interact with enzymes is fundamental to drug design and chemical biology. "this compound" can serve as a valuable tool in such mechanistic studies.
The structure of "this compound" resembles that of natural amino acids, making it a candidate for binding to the active sites of various enzymes, such as proteases and aminotransferases. By using analytical techniques like X-ray crystallography or NMR spectroscopy, researchers can study how this molecule binds within the enzyme's active site. h1.conih.govresearchgate.net This information is crucial for mapping the topology and chemical environment of the active site, which can guide the design of more specific and potent enzyme modulators. The interactions of the hydroxyl group, the amine, and the ester with amino acid residues in the active site can provide a detailed picture of the binding mode. acs.org
Competitive inhibitors are molecules that bind to the active site of an enzyme and prevent the substrate from binding. researchgate.net Due to its structural similarity to natural substrates, "this compound" or its derivatives could act as competitive inhibitors for certain enzymes. google.com Kinetic studies can be performed to determine the inhibition constant (Ki), which quantifies the affinity of the inhibitor for the enzyme. cam.ac.ukresearchgate.net Such studies are instrumental in understanding the mechanism of enzyme catalysis and inhibition, and they form the basis for the development of many therapeutic agents. While specific competitive inhibition studies involving this exact compound are not readily found, structurally similar compounds are often used for this purpose. mdpi.com
Application as a Chemical Probe in Molecular Biology Research (focus on methodology, not biological outcome)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov "this compound" can be functionalized to serve as a chemical probe. For instance, a fluorescent tag could be attached to the molecule, allowing for the visualization of its localization within a cell or its interaction with a target protein. researchgate.netlumiprobe.com
The methodology would involve synthesizing a derivative of the compound that incorporates a reporter group, such as a fluorophore or a biotin (B1667282) tag. This modified molecule could then be introduced into a biological system, and its interactions could be monitored using techniques like fluorescence microscopy or affinity purification followed by mass spectrometry. This approach allows for the identification of protein targets of the small molecule and the study of its mechanism of action at a molecular level.
Development of Advanced Analytical Standards and Reference Materials
Accurate and reliable analytical measurements are essential in all areas of chemical and biomedical research. Certified reference materials (CRMs) are crucial for method validation and ensuring the quality and comparability of analytical data. nih.govacs.orgacs.org "this compound" can be synthesized in high purity and thoroughly characterized to serve as an analytical standard. nih.gov
The development of a CRM for this compound would involve:
High-purity synthesis: Developing a robust and reproducible synthetic route to obtain the compound with a purity of >99%.
Comprehensive characterization: Using a battery of analytical techniques, including NMR, mass spectrometry, and elemental analysis, to confirm its identity and structure.
Purity assessment: Employing quantitative methods, such as quantitative NMR (qNMR) or mass balance, to accurately determine its purity.
Stability studies: Assessing the stability of the compound under various storage conditions to establish its shelf life. chemmethod.comfda.govresearchgate.net
Homogeneity testing: Ensuring that the batch of the reference material is uniform. researchgate.net
Once certified, this reference material can be used by laboratories worldwide to calibrate instruments, validate analytical methods, and ensure the accuracy of their results when analyzing this compound or its derivatives.
Below is a table summarizing the key physicochemical properties of "this compound".
| Property | Value |
| CAS Number | 1218632-01-9 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | This compound |
| SMILES | CNC(C(=O)OC)C1=CC=CC(O)=C1 |
| InChI Key | QIMSDVHFKZBWFV-UHFFFAOYSA-N |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as esterification of amino acids or nucleophilic substitution. For analogous compounds, refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like DCC (dicyclohexylcarbodiimide) is common. Reaction progress is monitored via thin-layer chromatography (TLC) .
- Key Parameters : Temperature (60–100°C), reaction time (6–24 hours), and stoichiometric ratios of intermediates (e.g., methylamine derivatives) are critical. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/methanol gradients) .
Q. How is the structural characterization of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., hydroxyl at C3, methylamino group). Aromatic proton splitting patterns distinguish para/meta substitution .
- Mass Spectrometry : LCMS (e.g., m/z 228 [M+H]) verifies molecular weight and fragmentation pathways .
- X-ray Diffraction : Resolves stereochemistry and crystal packing, though single-crystal data for this compound is limited .
Advanced Research Questions
Q. How can enantiomeric purity be optimized for this compound, given its chiral center?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. For precursors like ethyl 2-(3-amino-2-bromophenoxy)acetate, enantiomeric excess (ee) >98% is achievable via kinetic resolution .
- Asymmetric Synthesis : Catalytic asymmetric methods (e.g., organocatalysts like proline derivatives) can stereoselectively form the methylamino-acetate backbone .
Q. What strategies address contradictions in reported bioactivity data for structurally similar compounds?
- Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times). For example, methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate shows variable IC values in kinase inhibition due to ATP concentration differences .
- Meta-Analysis : Cross-reference functional group contributions (e.g., hydroxyl vs. methoxy groups) using QSAR models to isolate structure-activity relationships (SAR) .
Q. How do metabolic pathways influence the stability of this compound in vivo?
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Anticipate phase I metabolites (e.g., N-demethylation, hydroxylation) and phase II conjugates (glucuronidation) .
- Enzyme Inhibition Studies : Test cytochrome P450 (CYP3A4, CYP2D6) interactions using fluorogenic substrates to assess competitive/non-competitive inhibition .
Q. What computational methods predict binding affinities of this compound to neurological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 or serotonin 5-HT). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (hydroxyl, methylamino) and aromatic π-π stacking features using Discovery Studio .
Experimental Design & Validation
Q. How to design stability studies for this compound under varying pH and temperature?
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation products via UPLC-PDA at 254 nm .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .
Q. What in vitro assays best evaluate the compound’s neuroprotective potential?
- Oxidative Stress Models : Use SH-SY5Y neuroblastoma cells treated with HO or rotenone. Measure viability (MTT assay) and ROS levels (DCFH-DA probe) .
- Mitochondrial Function : Assess JC-1 dye aggregation (membrane potential) and ATP levels (luciferase assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
